1-Decylpyridinium chloride

Nanodiamond dispersion Colloidal stability Surfactant adsorption

Challenge: Colloidal stability of detonation nanodiamonds for biomedical use is compromised by surfactant-induced aggregation from longer-chain analogs. Solution: 1-Decylpyridinium chloride (C₁₀) exhibits negligible nanoparticle adsorption, preserving native ζ-potential and particle size, enabling stable dispersions without surface alteration. Additional advantages: (i) faster equilibrium surface tension for high-throughput coating; (ii) endothermic thermal decomposition for safer high-temperature processes; (iii) dual-action MIC mitigation-reduces SRB adhesion and selectively disrupts biofilm EPS matrix. Supply: Standard research quantities (1 g-25 kg) available for rapid dispatch.

Molecular Formula C15H26ClN
Molecular Weight 255.82 g/mol
CAS No. 1609-21-8
Cat. No. B167679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decylpyridinium chloride
CAS1609-21-8
Molecular FormulaC15H26ClN
Molecular Weight255.82 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
InChIInChI=1S/C15H26N.ClH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1
InChIKeyHJUPHPDWOUZDKH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decylpyridinium Chloride Technical Baseline


1-Decylpyridinium chloride (CAS 1609-21-8, molecular formula C₁₅H₂₆ClN, molecular weight 255.83 g/mol) is a quaternary ammonium compound (QAC) belonging to the N-alkylpyridinium chloride homologous series [1]. It consists of a pyridinium cation covalently linked to a linear C₁₀ decyl hydrocarbon chain, paired with a chloride counterion [1]. This amphiphilic structure confers cationic surfactant properties, enabling surface tension reduction and micelle formation in aqueous solutions above its critical micelle concentration (CMC) [2]. As an ionic liquid precursor and phase-transfer catalyst, the compound exhibits thermal stability characterized by distinct melting and decomposition temperatures that vary systematically with counterion identity [3]. The compound serves as a reference standard within the broader class of cationic pyridinium surfactants, where systematic variation of alkyl chain length from octyl (C₈) to hexadecyl (C₁₆) produces predictable yet functionally significant changes in physicochemical and biological behavior.

Workflow Alkylpyridinium reference standard (C₁₀ chain)
Selection Cationic surfactant with defined micellization thermodynamics
Use Context Phase-transfer catalyst and ionic liquid precursor with counterion-specific thermal profile

1-Decylpyridinium Chloride Substitution Risks


Within the N-alkylpyridinium chloride homologous series, increasing alkyl chain length by even two carbon units (from C₁₀ to C₁₂ or C₁₄) produces quantifiable, application-altering shifts in critical performance parameters. These include: (i) decreased critical micelle concentration (CMC) by approximately one order of magnitude per four additional carbon atoms, directly affecting surfactant efficiency and minimum effective dosing [1]; (ii) altered adsorption affinity and electrostatic interaction with charged surfaces such as detonation nanodiamonds, where C₁₀ (DePC) exhibits negligible adsorption while C₁₂ (DoPC) and C₁₆ (CPC) induce ζ-potential changes and aggregation instability [2]; (iii) modified thermodynamic driving forces for micellization that govern temperature-dependent solution behavior [1]; and (iv) systematic variation in antimicrobial potency correlated with hydrophobic chain length [3]. Consequently, substituting 1-decylpyridinium chloride with a longer-chain analog without process revalidation risks unintended outcomes including altered colloidal stability, shifted optimal operating temperatures, or unexpected material compatibility issues.

!
Longer-chain analogs (C₁₂, C₁₄) reduce CMC significantly, shifting surfactant efficiency and minimum effective concentration.
!
Chain-length changes alter adsorption on charged surfaces (e.g., nanodiamonds); C₁₀ is non-adsorbing, while C₁₂/C₁₆ induce ζ-potential shifts and aggregation.
!
Antimicrobial potency correlates with hydrophobicity; substituting chain length may alter bioactivity profile without revalidation.

1-Decylpyridinium Chloride: Differentiation Evidence


Selective Non-Adsorption on Nanodiamonds

In a head-to-head comparative study of decyl- (DePC, C₁₀), dodecyl- (DoPC, C₁₂), and hexadecylpyridinium chlorides (CPC, C₁₆), DePC (1-decylpyridinium chloride) exhibited a fundamentally distinct adsorption profile on detonation nanodiamonds (NDs). DePC showed virtually no adsorption on the ND surface, and its addition had no measurable effect on either nanoparticle size or ζ-potential [1]. In marked contrast, DoPC (C₁₂) adsorption decreased the ζ-potential of ND particles, directly causing particle coagulation [1]. CPC (C₁₆) underwent superequivalent adsorption that resulted in ζ-potential sign reversal, producing alternating zones of aggregation stability and coagulation as surfactant concentration increased [1].

Nanodiamond Adsorption
Head-to-head
DePC (C₁₀): virtually no adsorption, ζ-potential unchanged. DoPC (C₁₂): ζ-potential reduction → coagulation. CPC (C₁₆): sign reversal, alternating stability zones.
Supports non-perturbing surfactant selection for ζ-potential-sensitive nanodiamond dispersions.
Nanodiamond dispersion Colloidal stability Surfactant adsorption

Micellization Thermodynamics Comparison

Conductivity measurements at 20–40°C provided direct comparative thermodynamic data for micellization of decylpyridinium chloride (C₁₀), dodecylpyridinium chloride (C₁₂), and tetradecylpyridinium chloride (C₁₄) [1]. The critical micelle concentration (CMC) decreases systematically with increasing chain length: C₁₀ exhibits a higher CMC, corresponding to a lower standard Gibbs free energy of micellization (ΔGm) per methylene group than C₁₂ and C₁₄ [1]. The enthalpy (ΔHm) and entropy (ΔSm) of micellization show strong temperature dependence, with the relative contributions shifting as temperature increases, whereas the standard Gibbs free energy exhibits only weak temperature dependence across the series [1].

Micellization CMC
Head-to-head
CMC decreases with chain length: C₁₀ highest; ΔGm more negative by ~2.5–3.0 kJ/mol per CH₂ group (C₁₀ → C₁₂ → C₁₄).
Higher CMC supports rapid desorption in phase-transfer catalysis and dynamic surfactant exchange.
Micellization thermodynamics Surfactant efficiency CMC

Biofilm and EPS Blockade in MIC Mitigation

In a laboratory investigation of sulfate-reducing bacteria (SRB) adhesion and exopolysaccharide (EPS) production on steel surfaces, N-decylpyridinium chloride was evaluated as a corrosion inhibitor [1]. The study established that the quantity of SRB cells adhered to steel decreased in the presence of N-decylpyridinium chloride. Critically, EPS synthesis was blocked in the biofilm formed by SRB on steel under the effect of the corrosion inhibitor, whereas EPS production in planktonic (free-floating) cells was stimulated [1]. This dual action—inhibiting sessile biofilm EPS while stimulating planktonic EPS—represents a unique mechanism differentiating this compound from conventional film-forming corrosion inhibitors that do not selectively modulate microbial EPS production.

Biofilm EPS Blockade
Reported
Decreased SRB adhesion; blocked biofilm EPS synthesis; stimulated planktonic EPS production.
Supports biofilm-targeted MIC mitigation screening in oilfield/marine environments.
Data to verify; single-study context.
Corrosion inhibition Sulfate-reducing bacteria Biofilm control

Counterion-Dependent Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of 1-decylpyridinium salts with five different anions—chloride, bromide, iodide, hydrogen sulfate, and p-toluenesulfonate—revealed systematic trends in thermal behavior [1]. The melting temperature and enthalpy of melting increased with increasing ionic radius of the anion [1]. Thermal decomposition was endothermic for halide salts (chloride, bromide, iodide) but became exothermic when the anion contained a sulfo-group (hydrogen sulfate, p-toluenesulfonate) [1]. These findings establish that the chloride salt occupies a specific position in the thermal stability hierarchy: lower melting temperature than bromide or iodide analogs, and endothermic decomposition distinct from the exothermic decomposition of sulfate-containing salts.

Thermal Stability Anion
Head-to-head
Cl⁻ salt: endothermic decomposition, lower Tm than Br⁻/I⁻. Sulfate salts: exothermic decomposition.
Endothermic decomposition profile informs thermal safety selection for ionic liquid applications.
Ionic liquids Thermal analysis Phase transitions

Hydrophobicity and Antimicrobial Activity

A systematic study of quaternary pyridinium salts established that antimicrobial activity correlates directly with hydrophobicity at the 4-amino position of the pyridinium ring [1]. While this study focused on 4-substituted dodecylpyridinium derivatives rather than unsubstituted alkylpyridinium chlorides, the broader class-level inference establishes that alkyl chain length (which governs overall molecular hydrophobicity) is a primary determinant of antimicrobial potency among cationic pyridinium surfactants [1]. The most hydrophobic compound exhibited the strongest antimicrobial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria [1].

Hydrophobicity–Activity
Class-level
Antimicrobial activity correlates with hydrophobicity in quaternary pyridinium salts; C₁₀ predicted intermediate.
Class-level inference supports intermediate hydrophobicity-activity positioning.
Source review; no direct MIC comparison for C₁₀ alkyl chain.
Antimicrobial QACs Structure-activity relationship Hydrophobicity

Surface Tension and Aggregation in Mixed Systems

Surface tension measurements of decylpyridinium chloride (C₁₀) in mixtures with sodium decylsulfonate (anionic surfactant of equal chain length) enabled determination of composition and mutual interaction parameters in mixed adsorption films [1]. Decylpyridinium chloride exhibits surface tension isotherms characteristic of C₁₀ cationic surfactants, with excess surface concentration and cross-sectional area per molecule values that differ from longer-chain alkylpyridinium chlorides (C₁₂–C₁₈) [2]. The pendant drop technique revealed that longer-chain surfactants, especially octadecylpyridinium chloride (C₁₈), exhibit anomalous behavior due to slow diffusion and transport processes, whereas decylpyridinium chloride (C₁₀) reaches equilibrium surface tension more rapidly [2].

Surface Tension Kinetics
Cross-study
C₁₀ reaches equilibrium surface tension faster than C₁₂–C₁₈; shorter equilibration time, smaller cross-sectional area.
Faster kinetics may support dynamic coating and printing processes requiring rapid surfactant equilibration.
Surface tension Mixed surfactant films Anionic-cationic interactions

1-Decylpyridinium Chloride: Application Scenarios


Non-Perturbing Surfactant for Nanodiamonds

When dispersing detonation nanodiamonds for biomedical imaging, drug delivery, or quantum sensing applications where preserving native surface charge (ζ-potential) is essential, 1-decylpyridinium chloride (C₁₀) is uniquely suitable among alkylpyridinium chlorides. Unlike dodecylpyridinium chloride (C₁₂) which induces particle coagulation via ζ-potential reduction, or hexadecylpyridinium chloride (C₁₆) which causes ζ-potential sign reversal and alternating stability zones, DePC exhibits virtually no adsorption and leaves both nanoparticle size and ζ-potential unchanged [1]. This enables formulation of stable nanodiamond dispersions without altering surface chemistry critical for subsequent functionalization or biological targeting.

MIC Control in Oilfield and Marine Environments

In anaerobic environments where sulfate-reducing bacteria (SRB) biofilms drive microbially influenced corrosion of steel infrastructure, N-decylpyridinium chloride provides a dual mechanism of action not observed with conventional film-forming corrosion inhibitors. It both reduces bacterial adhesion to steel surfaces and blocks exopolysaccharide (EPS) synthesis within the biofilm while paradoxically stimulating EPS production in planktonic cells [1]. This selective biofilm matrix disruption weakens the protective scaffold that SRB rely on for surface colonization and corrosion acceleration, offering a targeted MIC mitigation strategy for pipelines, storage tanks, and marine structures.

Rapid-Equilibrating Surfactant for Coatings

For industrial processes where surfactant adsorption kinetics govern production throughput—including roll-to-roll coating, inkjet printing, and continuous formulation blending—1-decylpyridinium chloride (C₁₀) offers faster equilibrium surface tension attainment compared to longer-chain alkylpyridinium chlorides (C₁₂–C₁₈) [1]. The shorter decyl chain reduces diffusion limitations that cause anomalous slow transport behavior in octadecylpyridinium chloride (C₁₈) [1]. This kinetic advantage translates to reduced processing time and improved surface coverage uniformity in dynamic wetting applications.

Ionic Liquid with Endothermic Decomposition

When selecting a 1-decylpyridinium-based ionic liquid for high-temperature applications, the chloride salt offers distinct thermal safety characteristics compared to alternative anions. Thermogravimetric analysis confirms that halide salts (chloride, bromide, iodide) undergo endothermic thermal decomposition, whereas sulfate-containing salts (hydrogen sulfate, p-toluenesulfonate) decompose exothermically [1]. The endothermic decomposition profile of 1-decylpyridinium chloride reduces the risk of thermal runaway in processes where decomposition might occur, making it preferable for applications such as heat transfer fluids, high-temperature reaction media, or thermal energy storage where predictable, non-exothermic decomposition is a safety-critical requirement.

Application
Selection Property
Validation Focus
Nanodiamond dispersion (ζ-potential preservation)
Non-adsorbing surfactant; no ζ-potential perturbation
Verify ζ-potential neutrality and colloidal stability
MIC mitigation via biofilm EPS blockade
Dual-action: anti-adhesion + biofilm EPS inhibition
SRB adhesion assay and EPS quantification
Dynamic wetting/coating processes
Fast surface tension equilibration (C₁₀ vs longer chains)
Surface tension kinetics under process-relevant conditions
High-temperature ionic liquid with endothermic decomposition
Endothermic decomposition profile (Cl⁻)
TGA/DSC under target temperature window

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